molecular formula C22H21N3O5S B3570700 N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE

N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3570700
M. Wt: 439.5 g/mol
InChI Key: CZVQMMFDBCYQPF-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in various chemical reactions and possess unique properties due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE likely involves multiple steps, including the formation of amide bonds and sulfonamide groups. Typical synthetic routes might include:

    Step 1: Formation of the amide bond by reacting 3,4-dimethylphenylamine with an appropriate acyl chloride or anhydride.

    Step 2: Introduction of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

    Step 3: Nitration of the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized at the methyl groups or the nitro group.

    Reduction: The nitro group could be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYLSULFONAMIDO)ACETAMIDE
  • N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)PROPIONAMIDE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE may possess unique properties due to the presence of both nitro and sulfonamide groups, which could influence its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-16-12-13-18(14-17(16)2)23-22(26)15-24(19-8-4-3-5-9-19)31(29,30)21-11-7-6-10-20(21)25(27)28/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVQMMFDBCYQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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